molecular formula C23H28N2O5S2 B2376146 ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-64-1

ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2376146
CAS No.: 397290-64-1
M. Wt: 476.61
InChI Key: VFBVLYZFGRVKFY-UHFFFAOYSA-N
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Description

This compound belongs to the cycloheptathiophene-3-carboxylate family, characterized by a seven-membered cycloheptane ring fused to a thiophene moiety. The core structure is functionalized with an ethyl ester at position 3 and a benzamido group at position 2. The benzamido substituent is further modified at the para position with a pyrrolidin-1-ylsulfonyl group, distinguishing it from related derivatives.

Properties

IUPAC Name

ethyl 2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S2/c1-2-30-23(27)20-18-8-4-3-5-9-19(18)31-22(20)24-21(26)16-10-12-17(13-11-16)32(28,29)25-14-6-7-15-25/h10-13H,2-9,14-15H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBVLYZFGRVKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex compound with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C23H28N4O6S2
  • Molecular Weight : 520.62 g/mol

The compound features a pyrrolidine ring, a sulfonamide group, and a cyclohepta[b]thiophene moiety, which contribute to its unique biological properties.

Research indicates that compounds similar to this compound often exhibit activity through the following mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known to inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways due to its structural components, particularly those related to cell proliferation and apoptosis.

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory properties. A study indicated that thieno[2,3-d]pyrimidine derivatives reduced inflammation markers in vitro. This suggests potential therapeutic applications for this compound in inflammatory diseases.

Case Studies

  • Inhibition of Type III Secretion System (T3SS) :
    • A study focused on related compounds that inhibit T3SS in Gram-negative bacteria showed promising results. These findings suggest that this compound may also possess similar inhibitory effects against pathogenic bacteria by targeting their secretion systems .
  • Cell Proliferation Studies :
    • In assays evaluating cell proliferation in various cancer cell lines, compounds with structural similarities exhibited significant inhibition of growth. This points towards a potential role for the compound as an anticancer agent.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeEfficacy (IC50)Reference
Compound AAntimicrobial15 μM
Compound BAnti-inflammatory20 μM
Ethyl CompoundT3SS InhibitionTBD

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Substituent on Benzamido Group Molecular Weight (g/mol) Melting Point (°C) Reported Biological Activity
Target: Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 4-(pyrrolidin-1-ylsulfonyl) 492.58* Not reported Not explicitly reported
VIg : Ethyl 2-(4-benzylpiperazinylacetamido) analog 4-benzylpiperazinyl 455.52 153–155 Acetylcholinesterase inhibition
VIh : Ethyl 2-(4-(2-fluorobenzyl)piperazinylacetamido) analog 4-(2-fluorobenzyl)piperazinyl 473.53 163–165 Acetylcholinesterase inhibition
VIi : Ethyl 2-(4-(4-methoxyphenyl)piperazinylacetamido) analog 4-(4-methoxyphenyl)piperazinyl 471.54 128–130 Acetylcholinesterase inhibition
Compound 47 : Ethyl 2-(2-methoxybenzamido) analog 2-methoxybenzamido 373.47 Not reported Anti-influenza activity
CAS 397290-59-4 : Ethyl 2-(4-methoxybenzamido) analog 4-methoxybenzamido 373.47 Not reported Not explicitly reported

*Calculated based on molecular formula C₂₃H₂₈N₂O₅S₂.

Key Observations:

Substituent Effects :

  • The pyrrolidin-1-ylsulfonyl group in the target compound introduces a sulfonamide linkage, which is more polar and electron-withdrawing than the piperazinyl or methoxy groups in analogs. This may enhance solubility or alter binding kinetics in enzymatic targets .
  • Piperazinyl derivatives (e.g., VIg, VIh) exhibit acetylcholinesterase inhibition, with fluorinated or methoxy-substituted variants showing marginal variations in melting points and molecular weights .

Synthetic Routes: The synthesis of cycloheptathiophene derivatives typically involves condensation of ethyl cyanoacetate or malononitrile with cycloheptanone and sulfur, followed by functionalization of the 2-amino group via amide coupling . The target compound likely employs a similar pathway, with the 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride as the acylating agent.

Spectroscopic Data :

  • IR spectra of analogs show characteristic peaks for NH (~3345 cm⁻¹), C=O (~1716 cm⁻¹), and aromatic/aliphatic C-H stretches . The target compound’s sulfonamide group would introduce additional S=O stretches near 1350–1150 cm⁻¹.
  • ¹H NMR of the target compound would feature signals for the pyrrolidine ring (δ ~1.8–3.5 ppm) and sulfonamide-linked aromatic protons (δ ~7.5–8.0 ppm), distinct from piperazinyl or methoxy-substituted analogs .

Crystallographic and Computational Analysis

Structural elucidation of similar compounds relies on tools like SHELX for refinement and ORTEP-3 for graphical representation . For the target compound, X-ray crystallography would reveal conformational details, such as the orientation of the pyrrolidin-1-ylsulfonyl group relative to the thiophene core. Comparative analysis with analogs could highlight differences in hydrogen-bonding networks or molecular packing influenced by substituent polarity .

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